5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid
Description
5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of an acetyloxy group, a phenoxypropanoyl group, and an amino group attached to a benzoic acid core
Properties
IUPAC Name |
5-acetyloxy-2-(2-phenoxypropanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-11(24-13-6-4-3-5-7-13)17(21)19-16-9-8-14(25-12(2)20)10-15(16)18(22)23/h3-11H,1-2H3,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPKEQPEPKCKTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)OC(=O)C)C(=O)O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid typically involves multi-step organic reactions. One possible synthetic route could be:
Amidation: The phenoxypropanoyl group can be introduced through an amidation reaction, where the benzoic acid derivative is reacted with 2-phenoxypropanoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Final Assembly: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nucleophiles such as alkyl halides, under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield a hydroxyl derivative, while oxidation could introduce carboxyl or carbonyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
5-(acetyloxy)-2-aminobenzoic acid: Lacks the phenoxypropanoyl group.
2-[(2-phenoxypropanoyl)amino]benzoic acid: Lacks the acetyloxy group.
5-(acetyloxy)-2-[(2-phenoxypropanoyl)amino]benzoic acid derivatives: Variations in the substituents on the benzoic acid core.
Uniqueness
This compound is unique due to the combination of functional groups, which may confer specific chemical reactivity and biological activity not observed in similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
